

Spectral Data Analysis of 1-Phenyloctadecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenyloctadecane**

Cat. No.: **B1293679**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-phenyloctadecane**, a long-chain alkylbenzene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, along with the methodologies for their acquisition.

Introduction

1-Phenyloctadecane is a saturated hydrocarbon consisting of an octadecyl chain attached to a phenyl group. Its chemical formula is $C_{24}H_{42}$ and it has a molecular weight of 330.62 g/mol. Accurate spectral analysis is fundamental for confirming the structure and purity of **1-phenyloctadecane**, which is essential for its application in various scientific disciplines.

Spectroscopic Data

The following sections present the key spectral data for **1-phenyloctadecane** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.28 - 7.15	m	5H	Aromatic protons (C ₆ H ₅)
2.60	t	2H	Benzylic protons (-CH ₂ -Ph)
1.59	m	2H	-CH ₂ - adjacent to benzylic CH ₂
1.25	br s	30H	Methylene protons in the alkyl chain (-CH ₂) ₁₅ -)
0.88	t	3H	Terminal methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
142.9	C1' (ipso-carbon of the phenyl ring)
128.4	C3'/C5' (meta-carbons of the phenyl ring)
128.2	C2'/C6' (ortho-carbons of the phenyl ring)
125.6	C4' (para-carbon of the phenyl ring)
36.0	C1 (benzylic carbon)
31.9	Methylene carbons in the alkyl chain
29.7 - 29.3	Methylene carbons in the alkyl chain
22.7	Methylene carbon adjacent to the terminal methyl group
14.1	C18 (terminal methyl carbon)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum Data

m/z	Relative Intensity (%)	Assignment
330	15	[M] ⁺ (Molecular Ion)
105	40	[C ₈ H ₉] ⁺ (Tropylium ion)
91	100	[C ₇ H ₇] ⁺ (Benzyl cation - Base Peak)
43	35	[C ₃ H ₇] ⁺ (Propyl fragment)
29	25	[C ₂ H ₅] ⁺ (Ethyl fragment)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085, 3062, 3027	Weak	Aromatic C-H stretch
2924, 2853	Strong	Aliphatic C-H stretch
1604, 1496, 1454	Medium	Aromatic C=C skeletal vibrations
722, 698	Strong	C-H out-of-plane bending (monosubstituted benzene)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like **1-phenyloctadecane**. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A small amount of **1-phenyloctadecane** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard.

^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum and enhance the signal of carbon atoms.

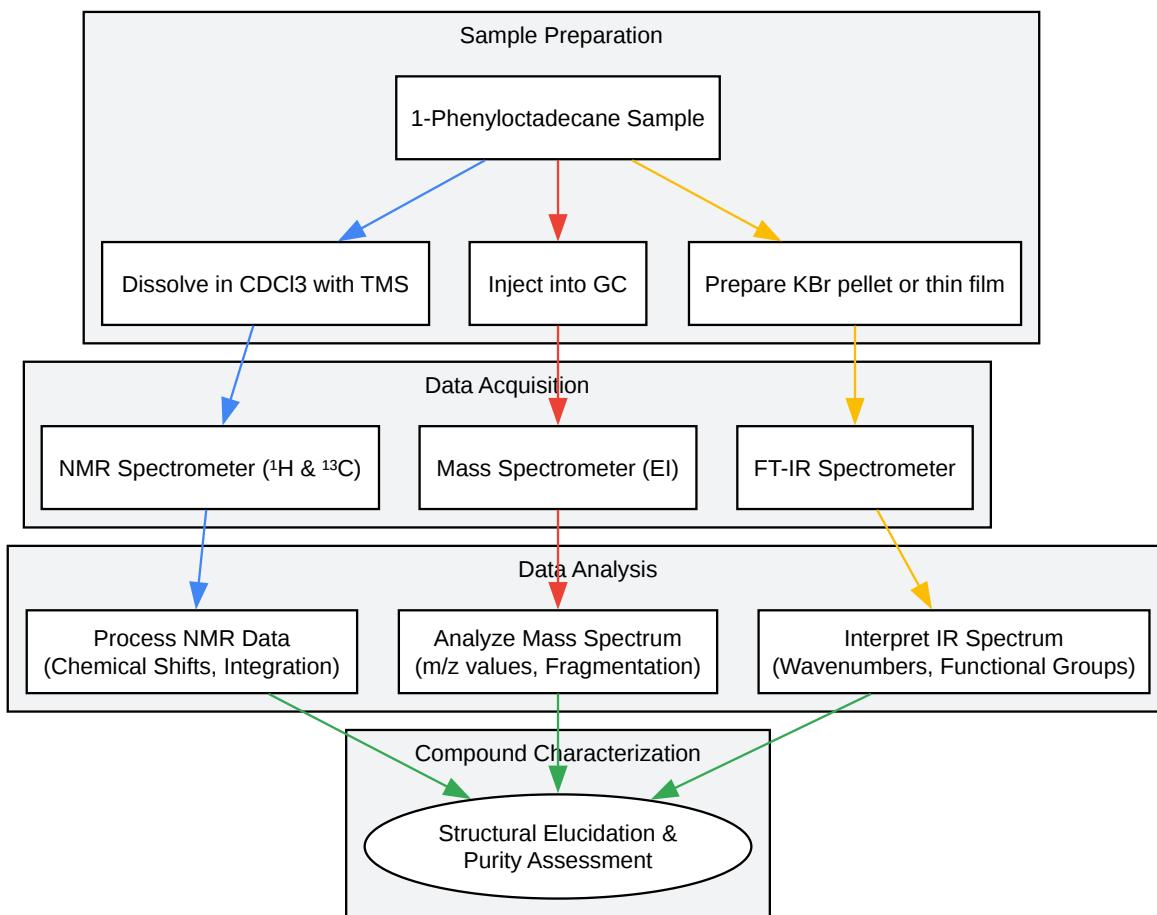
Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for long-chain hydrocarbons. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Infrared (IR) Spectroscopy


Sample Preparation: For a solid sample like **1-phenyloctadecane**, the spectrum can be obtained using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the thin film method, a small amount of the sample is melted and pressed between two salt plates.

Data Acquisition: The prepared sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000 to 400 cm^{-1} . A background spectrum is

recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of **1-phenyloctadecane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1-Phenyloctadecane**.

- To cite this document: BenchChem. [Spectral Data Analysis of 1-Phenyloctadecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293679#spectral-data-for-1-phenyloctadecane-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com